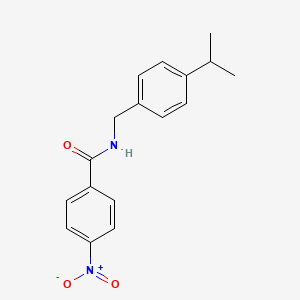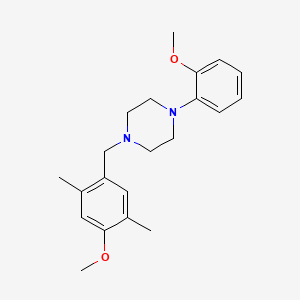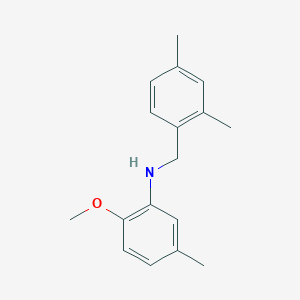![molecular formula C13H22N2O2 B5708674 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
2,2'-{[4-(dimethylamino)benzyl]imino}diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-{[4-(dimethylamino)benzyl]imino}diethanol, also known as DMBI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of pro-inflammatory cytokines. 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol can reduce oxidative stress and inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol in lab experiments is its ease of synthesis and purification. 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol is also relatively stable and can be stored for long periods of time. However, one limitation of using 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a chiral ligand in asymmetric catalysis reactions. Further studies are also needed to fully understand the mechanism of action of 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol and its effects on various biochemical and physiological pathways.
Méthodes De Synthèse
2,2'-{[4-(dimethylamino)benzyl]imino}diethanol can be synthesized through a simple reaction between 4-(dimethylamino)benzaldehyde and diethanolamine. The reaction is carried out under reflux in the presence of a catalyst such as sodium methoxide. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been studied extensively for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In materials science, 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 2,2'-{[4-(dimethylamino)benzyl]imino}diethanol has been used as a chiral ligand in asymmetric catalysis reactions.
Propriétés
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methyl-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)13-5-3-12(4-6-13)11-15(7-9-16)8-10-17/h3-6,16-17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHMXXPNTMGNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5456329 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)

![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)

![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)
![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)

![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)

![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)

